molecular formula C22H21FN4O3S B2614785 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946328-91-2

3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2614785
CAS No.: 946328-91-2
M. Wt: 440.49
InChI Key: DARWWGDPKYFCOS-UHFFFAOYSA-N
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Description

3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core, an oxadiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under high-temperature conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting the quinazolinone intermediate with a suitable hydrazide and an oxidizing agent such as phosphorus oxychloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Addition of the Ethoxypropyl Group: The final step involves the alkylation of the intermediate compound with 3-ethoxypropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid, sulfuric acid, or halogens under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmaceuticals: The compound is studied for its potential use in developing new drugs targeting neurological disorders, given its unique interaction with certain neurotransmitter receptors.

    Material Science: Its structural properties make it a candidate for use in organic electronics and photonics, where it can contribute to the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the context of neurological applications, it may modulate neurotransmitter receptors, altering signal transduction pathways and affecting neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-ethoxypropyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    3-(3-ethoxypropyl)-2-(((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

3-(3-ethoxypropyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-2-29-13-5-12-27-21(28)17-6-3-4-7-18(17)24-22(27)31-14-19-25-20(26-30-19)15-8-10-16(23)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARWWGDPKYFCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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